molecular formula C26H23N3O B2629119 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-14-0

5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2629119
CAS No.: 866347-14-0
M. Wt: 393.49
InChI Key: SHQKZWBFCOXGNV-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional benzyl, ethoxyphenyl, and methyl substituents. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an aniline derivative under acidic or basic conditions to form the quinoline ring.

    Introduction of substituents: The benzyl, ethoxyphenyl, and methyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully or partially reduced pyrazoloquinoline derivatives.

Scientific Research Applications

5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 2-methylquinoline and 4-phenylquinoline share structural similarities with 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline.

    Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole also exhibit structural similarities.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the fused pyrazoloquinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-12-10-20(11-13-21)25-23-17-29(16-19-7-5-4-6-8-19)24-14-9-18(2)15-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQKZWBFCOXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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